REACTION_CXSMILES
|
[Cl-:1].[Al+3].[Cl-].[Cl-].[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:11]([C:13]1[CH2:14][O:15][C:16]2[C:21]([CH:22]=1)=[CH:20][CH:19]=[CH:18][CH:17]=2)#[N:12].[OH-].[Na+]>C(OCC)C.O1CCCC1.O>[ClH:1].[NH2:12][CH2:11][CH:13]1[CH2:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[O:15][CH2:14]1 |f:0.1.2.3,4.5.6.7.8.9,11.12,16.17|
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
6.29 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1COC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
9.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by shaking with dichloromethane
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
After it has cooled
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated by evaporation in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the oily residue is dissolved in diethyl ether
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with 2N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
while cold, with sodium hydroxide solution (30% strength) and extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the combined organic phases over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrating in vacuo, 3.5 g (53.6%) of 3-aminomethylchroman
|
Type
|
CUSTOM
|
Details
|
are obtained in the form of a yellow oil
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC1COC2=CC=CC=C2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |